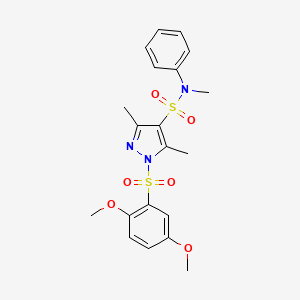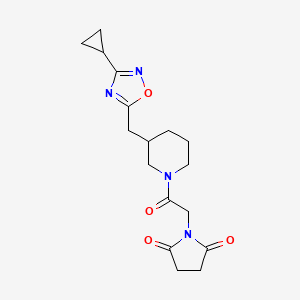
1-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" is a complex organic molecule that appears to be related to various research areas, including the synthesis of pyrrolidine and piperidine derivatives, as well as the study of their potential biological activities. The molecule contains several functional groups and structural motifs, such as the 1,2,4-oxadiazole ring, the pyrrolidine dione system, and piperidine, which are of interest in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of related pyrrolidine and piperidine derivatives has been explored in the literature. For instance, a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines using donor-acceptor cyclopropanes or cyclobutanes treated with 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid has been reported . This method provides an efficient entry to this class of compounds and tolerates a variety of functional groups. Although the specific compound is not mentioned, the general synthetic strategies for pyrrolidine and piperidine derivatives could be applicable.
Molecular Structure Analysis
Computational studies have been conducted on similar Mannich base pyrrolidine-2,5-diones to understand their equilibrium geometry, vibrational spectra, and electronic structure . These studies include vibrational analysis through FT-IR and FT-Raman spectra, NMR spectral analysis, and natural bond orbital (NBO) analysis. The frontier molecular orbital approach is used to suggest the nature of intramolecular charge transfer. While the specific compound is not directly studied, the methodologies and analyses could be relevant for understanding its molecular structure.
Chemical Reactions Analysis
The literature includes the synthesis of various pyrrolidine-2,5-diones with different substituents and their evaluation for biological activities such as anticonvulsant activity . The reactivity of the pyrrolidine-2,5-dione core can be inferred from these studies, which may provide insights into the types of chemical reactions that the compound could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, have been investigated, including their synthesis and the prediction of biological activity . The properties of the 1,2,4-oxadiazole ring and its influence on the overall molecule's behavior are of particular interest. Additionally, the antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has been studied, which may relate to the antimicrobial potential of the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing 1,2,4-oxadiazole derivatives, including structures that integrate piperidine or pyrrolidine rings, have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that these compounds exhibit strong antimicrobial activity against various bacterial and fungal strains. The structure-activity relationship analysis has been crucial in identifying key features contributing to their antimicrobial effects (Krolenko et al., 2016).
Antitubercular Activity
Research on highly functionalized dispiro heterocycles, incorporating elements like the piperidine ring, has demonstrated promising antitubercular activity. These compounds have been synthesized through a one-pot, three-component reaction, showcasing significant efficacy against Mycobacterium tuberculosis. The antimicrobial and antitubercular activities underscore the potential of such compounds in addressing infectious diseases (Dandia et al., 2013).
Antiprotozoal and Anticancer Activity
The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, featuring 1,2,4-oxadiazole and 1,2,3-triazole moieties, has been explored for their anti-protozoal and anticancer properties. These compounds have undergone in vitro evaluation, demonstrating varied biological activities that could be leveraged for therapeutic applications (Dürüst et al., 2012).
Bioisosterism and Chemical Synthesis
The principle of bioisosterism has been applied in synthesizing oxadiazolyl pyrrolo triazole diones, aiming to create chemical entities with potential biological activities. This approach facilitates the exploration of novel therapeutic agents by modifying structural components to enhance biological efficacy and reduce side effects (Sako et al., 2000).
Eigenschaften
IUPAC Name |
1-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c22-14-5-6-15(23)21(14)10-16(24)20-7-1-2-11(9-20)8-13-18-17(19-25-13)12-3-4-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPAOBYPQRGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

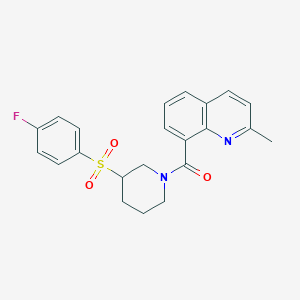

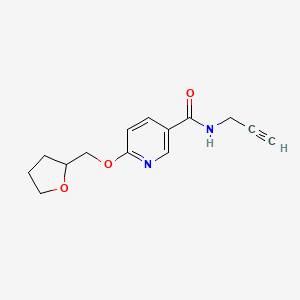
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)
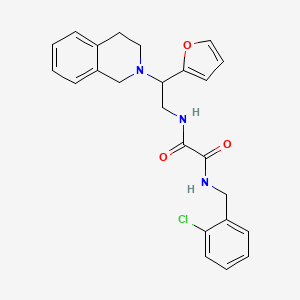
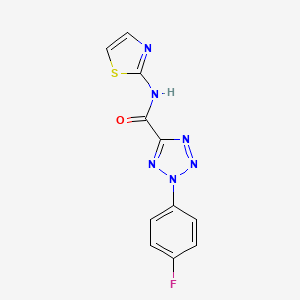

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)


